molecular formula C11H15ClN2O B8389336 N-(3-amino-3-(4-chlorophenyl)propyl)acetamide

N-(3-amino-3-(4-chlorophenyl)propyl)acetamide

Cat. No. B8389336
M. Wt: 226.70 g/mol
InChI Key: HTFVBWJLMNZNRW-UHFFFAOYSA-N
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Patent
US08101623B2

Procedure details

tert-Butyl 3-acetamido-1-(4-chlorophenyl)propylcarbamate (Intermediate 26) (142 mg, 0.43 mmol) was added to TFA (2 mL) at 20° C. The resulting solution was stirred at 20° C. for 40 minutes. The reaction mixture was evaporated and purified by ion exchange chromatography using an SCX column. The desired product was eluted from the column using 7M NH3/MeOH and pure fractions were evaporated to dryness to afford N-(3-amino-3-(4-chlorophenyl)propyl)acetamide (39.0 mg, 39.6%) as a colourless gum. m/z (ESI+) (M+H)+=227; HPLC tR=1.32 min.
Name
tert-Butyl 3-acetamido-1-(4-chlorophenyl)propylcarbamate
Quantity
142 mg
Type
reactant
Reaction Step One
Name
Intermediate 26
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH2:5][CH2:6][CH:7]([NH:15]C(=O)OC(C)(C)C)[C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1)(=[O:3])[CH3:2].C(O)(C(F)(F)F)=O>>[NH2:15][CH:7]([C:8]1[CH:9]=[CH:10][C:11]([Cl:14])=[CH:12][CH:13]=1)[CH2:6][CH2:5][NH:4][C:1](=[O:3])[CH3:2]

Inputs

Step One
Name
tert-Butyl 3-acetamido-1-(4-chlorophenyl)propylcarbamate
Quantity
142 mg
Type
reactant
Smiles
C(C)(=O)NCCC(C1=CC=C(C=C1)Cl)NC(OC(C)(C)C)=O
Name
Intermediate 26
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NCCC(C1=CC=C(C=C1)Cl)NC(OC(C)(C)C)=O
Name
Quantity
2 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 20° C. for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
CUSTOM
Type
CUSTOM
Details
purified by ion exchange chromatography
WASH
Type
WASH
Details
The desired product was eluted from the column
CUSTOM
Type
CUSTOM
Details
were evaporated to dryness

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
NC(CCNC(C)=O)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 39 mg
YIELD: PERCENTYIELD 39.6%
YIELD: CALCULATEDPERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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